molecular formula C8H7ClN2S B128009 7-chloro-N-methyl-1,3-benzothiazol-2-amine CAS No. 34551-18-3

7-chloro-N-methyl-1,3-benzothiazol-2-amine

Cat. No. B128009
CAS RN: 34551-18-3
M. Wt: 198.67 g/mol
InChI Key: QTCLZYBMLMPNOF-UHFFFAOYSA-N
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Description

The compound 7-chloro-N-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Benzothiazoles are known for their diverse pharmacological properties, including analgesic and anti-inflammatory activities. The presence of chlorine and methyl groups on the benzothiazole ring can significantly affect the biological activity of these compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of appropriate precursors. For instance, a series of 7-chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzo(1,3)thiazoles were synthesized from a benzothiazole precursor with amino substituents. The structures of the synthesized compounds were confirmed using 1H-NMR spectroscopy . Although the exact synthesis of 7-chloro-N-methyl-1,3-benzothiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could be employed, such as N-methylation and chlorination of the benzothiazole core.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole ring system. For example, in a related compound, all non-hydrogen atoms of the benzothiazol-2-amine molecule were found to be essentially coplanar, with the sulfur atom showing the maximum deviation . This planarity is crucial for the interaction of benzothiazole derivatives with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical transformations, which can be used to modify their biological activity. For example, the Jacobson oxidation of a carbothioamide derivative led to the formation of a pyrazolo[4,3-g][1,3]benzothiazole compound . Similarly, 7-chloro-N-methyl-1,3-benzothiazol-2-amine could potentially undergo reactions such as formylation and acylation to yield new derivatives with altered properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. The intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and stability of these compounds. For instance, hydrogen bonds were observed connecting molecules into centrosymmetric clusters in the crystal structure of a benzothiazol-2-amine adduct . These properties are essential for understanding the solubility, stability, and reactivity of 7-chloro-N-methyl-1,3-benzothiazol-2-amine.

Scientific Research Applications

Synthetic Applications and Structural Properties

Benzothiazole derivatives are pivotal in synthetic chemistry for creating various complex molecules. The synthesis and structural properties of novel substituted benzothiazoles, including their conformational insights provided by spectroscopic methods and computational calculations, demonstrate the compound's versatility in chemical synthesis. For example, the reaction of chloral with substituted anilines leading to the formation of trichloroethylidene anilines and their subsequent transformation into thiazolidinones showcases the synthetic utility of benzothiazole analogs (R. Issac & J. Tierney, 1996).

Biological and Pharmacological Activities

Benzothiazole derivatives exhibit a broad spectrum of biological activities. They are integral to developing pharmacologically active compounds, including anticancer, antimicrobial, and antidiabetic drugs. The structural diversity of benzothiazole derivatives allows for the exploration of various biological activities and the development of new therapeutic agents (L. Zhilitskaya et al., 2021; M. Bhat & S. L. Belagali, 2020).

Chemotherapeutic Potential

The chemotherapeutic potential of benzothiazole derivatives is particularly noteworthy. These compounds are being actively investigated as anticancer agents due to their ability to interfere with various cancer cell mechanisms. The exploration of 2-arylbenzothiazoles as antitumor agents highlights the promise of benzothiazole scaffolds in cancer therapy (A. Kamal et al., 2015).

Antimicrobial and Antiviral Agents

The antimicrobial and antiviral properties of benzothiazole derivatives are of significant interest, given the global challenge of drug-resistant pathogens. Studies on benzothiazole moieties and their derivatives have shown potent antimicrobial and antiviral activities, indicating their potential as new therapeutic agents in tackling infectious diseases (M. B. Elamin et al., 2020).

Antioxidant Properties

Benzothiazole derivatives have also been explored for their antioxidant capabilities. The investigation into the ABTS/PP decolorization assay reveals insights into the antioxidant capacity of these compounds, further underscoring their utility in various medicinal and industrial applications (I. Ilyasov et al., 2020).

properties

IUPAC Name

7-chloro-N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCLZYBMLMPNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-methyl-1,3-benzothiazol-2-amine

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